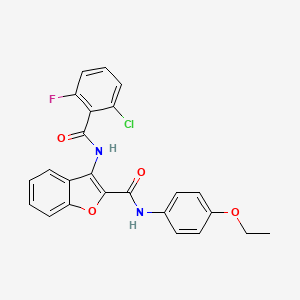

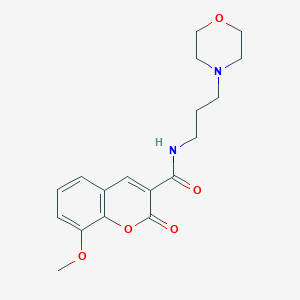

3-(2-chloro-6-fluorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the fields of pharmacology and medicine.

Scientific Research Applications

Antibacterial Applications

2,6-difluorobenzamides, closely related to the compound , have been extensively studied as antibacterial drugs. These compounds have demonstrated the ability to interfere with bacterial cell division by inhibiting the protein FtsZ. This makes them effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Further research into their mechanism of action could lead to the development of new antibacterial agents (Straniero et al., 2023).

Imaging Applications in Medicine

Fluorine-containing benzamide analogs, which are similar to the compound , have been synthesized for use in positron emission tomography (PET) imaging. These compounds have shown potential in imaging the sigma-2 receptor status of solid tumors, offering insights into tumor biology and providing a tool for cancer diagnosis and treatment monitoring (Tu et al., 2007).

Antifungal Applications

Benzofuran-1,2,3-triazole hybrids, which include structural elements similar to the compound , have been developed as fungicidal preservatives. These compounds have shown effectiveness against various fungi, including white-rot and brown-rot fungi, making them potential candidates for use in wood preservation and protection against fungal decay (Abedinifar et al., 2020).

Anticancer Applications

Coumarin-3-carboxamide derivatives, related to the compound , have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. Some derivatives have shown significant inhibitory effects on cancer cell lines, suggesting that these compounds, including the benzamide derivatives, could be valuable in developing new anticancer agents (Phutdhawong et al., 2021).

properties

IUPAC Name |

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN2O4/c1-2-31-15-12-10-14(11-13-15)27-24(30)22-21(16-6-3-4-9-19(16)32-22)28-23(29)20-17(25)7-5-8-18(20)26/h3-13H,2H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROCLLBTBQHASZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloro-6-fluorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)

![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)

![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)

![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)